(2r)-2-(Acetyloxy)-3-(octadecyloxy)propyl 6-(trimethylammonio)hexyl phosphate
Overview
Description
(2r)-2-(Acetyloxy)-3-(octadecyloxy)propyl 6-(trimethylammonio)hexyl phosphate is a complex organic compound with a unique structure that includes acetyloxy, octadecyloxy, and trimethylammonio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-2-(Acetyloxy)-3-(octadecyloxy)propyl 6-(trimethylammonio)hexyl phosphate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes esterification, phosphorylation, and quaternization reactions. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2r)-2-(Acetyloxy)-3-(octadecyloxy)propyl 6-(trimethylammonio)hexyl phosphate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
(2r)-2-(Acetyloxy)-3-(octadecyloxy)propyl 6-(trimethylammonio)hexyl phosphate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: It can be used in the development of surfactants and emulsifiers for various industrial processes.
Mechanism of Action
The mechanism of action of (2r)-2-(Acetyloxy)-3-(octadecyloxy)propyl 6-(trimethylammonio)hexyl phosphate involves its interaction with biological membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and transport mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amphiphilic molecules with acetyloxy, octadecyloxy, or trimethylammonio groups. Examples include:
- (2r)-2-(Acetyloxy)-3-(dodecyloxy)propyl 6-(trimethylammonio)hexyl phosphate
- (2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl 6-(trimethylammonio)hexyl phosphate
Uniqueness
What sets (2r)-2-(Acetyloxy)-3-(octadecyloxy)propyl 6-(trimethylammonio)hexyl phosphate apart is its specific combination of functional groups, which confer unique properties such as enhanced membrane integration and potential for diverse chemical modifications. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
99103-16-9 |
---|---|
Molecular Formula |
C32H66NO7P |
Molecular Weight |
607.8 g/mol |
IUPAC Name |
[(2R)-2-acetyloxy-3-octadecoxypropyl] 6-(trimethylazaniumyl)hexyl phosphate |
InChI |
InChI=1S/C32H66NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24-27-37-29-32(40-31(2)34)30-39-41(35,36)38-28-25-22-20-23-26-33(3,4)5/h32H,6-30H2,1-5H3/t32-/m1/s1 |
InChI Key |
BHJZCBICHQXZMV-JGCGQSQUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCCCCCC[N+](C)(C)C)OC(=O)C |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCCCCCC[N+](C)(C)C)OC(=O)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCCCCCC[N+](C)(C)C)OC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-O-octadecyl-2-acetyl-sn-glycero-3-phosphoric acid-6'-trimethylammonium hexyl ester U 66985 U-66985 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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